3,5-Dichloro-4-fluorobenzotrifluoride
Description
Significance of Fluorinated and Chlorinated Aromatic Compounds in Contemporary Chemical Synthesis
The introduction of fluorine and chlorine atoms into aromatic compounds is a cornerstone of modern chemical synthesis, profoundly influencing the parent molecule's physical, chemical, and biological properties. Fluorine, being the most electronegative element, can dramatically alter a molecule's stability, lipophilicity, and metabolic pathways when it replaces a hydrogen atom. The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances thermal and chemical stability. Similarly, the inclusion of chlorine atoms can modify the electronic nature of the aromatic ring and provide reactive sites for further chemical transformations.
These halogenated aromatic compounds are critical intermediates in the production of a wide array of commercial products, particularly in the pharmaceutical and agrochemical sectors. chemimpex.comchemimpex.com In pharmaceuticals, the presence of fluorine can improve a drug's efficacy, metabolic resistance, and bioavailability. chemimpex.com In agriculture, fluorinated and chlorinated aromatics are foundational to the development of effective herbicides and pesticides. chemimpex.com Benzotrifluoride (B45747) derivatives, in particular, serve as versatile solvents and key synthetic intermediates for these applications. researchgate.net
Overview of 3,5-Dichloro-4-fluorobenzotrifluoride's Position in Organofluorine Chemistry
This compound is a specialized organofluorine compound valued as a building block in multi-step organic synthesis. Its structure, featuring two chlorine atoms, a fluorine atom, and a trifluoromethyl (-CF3) group on a benzene (B151609) ring, provides a unique combination of reactivity and stability. The trifluoromethyl group enhances the compound's stability and lipophilicity, while the chlorine and fluorine atoms on the ring serve as handles for further functionalization, often through nucleophilic aromatic substitution reactions.
This compound and its isomers, such as 3,4-dichlorobenzotrifluoride (B146526), are recognized as important intermediates for producing agrochemicals, dyestuffs, and pharmaceuticals. google.com While specific, widely marketed end-products derived directly from this compound are not extensively detailed in public literature, its utility lies in its role as a precursor to more complex, high-value molecules. Its structural motifs are found in various patented compounds within the life sciences sector. The strategic placement of three distinct halogen-based substituents makes it a valuable intermediate for creating precisely substituted aromatic structures.
Table 1: Chemical Identity of this compound An interactive data table providing key identifiers for the compound.
| Identifier | Value |
|---|---|
| CAS Number | 77227-81-7 |
| Molecular Formula | C₇H₂Cl₂F₄ |
| Molecular Weight | 232.99 g/mol |
| IUPAC Name | 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene |
| Synonyms | 3,5-Dichloro-alpha,alpha,alpha,4-tetrafluorotoluene |
Historical Context of Dichloro-fluorobenzotrifluoride Research and Development
The development of halogenated benzotrifluorides is rooted in the broader history of organofluorine chemistry. Key historical milestones include the development of methods to introduce fluorine into organic molecules. One of the earliest and most fundamental achievements was the work of Frédéric Swarts in the 1890s, who developed methods for halogen exchange, reacting chlorinated carbons with metal fluorides to form carbon-fluorine bonds, a principle that enabled the creation of the trifluoromethyl group from a trichloromethyl group. nih.gov
The synthesis of fluorinated aromatic compounds advanced significantly with reactions like the Balz-Schiemann reaction. Later, industrial-scale production relied heavily on halogen exchange (Halex) processes, where chlorine atoms on an aromatic ring are substituted with fluorine using sources like potassium fluoride (B91410). google.com
The synthesis routes for dichlorinated and fluorinated benzotrifluorides often involve multi-step processes. A common industrial approach involves the chlorination of a toluene (B28343) derivative to form a trichloromethyl group, followed by fluorination with hydrogen fluoride to yield the trifluoromethyl group. Subsequent chlorination of the aromatic ring produces the final chlorinated benzotrifluoride. google.com For example, processes have been developed to produce related compounds like 3,4-dichlorobenzotrifluoride from 3,4-dichlorotoluene (B105583) via chlorination and subsequent fluorination. google.com These established industrial chemistry principles form the foundation upon which the synthesis of more complex derivatives like this compound was developed.
Table 2: Physicochemical Data for this compound An interactive data table summarizing key physical and chemical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₂Cl₂F₄ | 3wpharm.com |
| Molecular Weight | 232.99 | 3wpharm.com |
| Monoisotopic Mass | 231.94698 Da | PubChem |
| XlogP (Predicted) | 4.2 | PubChem |
| Physical State | Not specified; likely liquid at STP | Inferred |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQFQKZDLBJZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227969 | |
| Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77227-81-7 | |
| Record name | 3,5-Dichloro-4-fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77227-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077227817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 3,5 Dichloro 4 Fluorobenzotrifluoride
Established Synthetic Routes
A variety of established methods are employed for the synthesis of 3,5-dichloro-4-fluorobenzotrifluoride, each with distinct advantages and applications.
Schiemann Reaction and its Variants for Fluorination
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org While direct application to produce this compound from a corresponding aniline (B41778) derivative is a plausible route, the reaction's success can be influenced by the substitution pattern on the aromatic ring. nih.gov
Innovations to the traditional Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can lead to improved yields for certain substrates. wikipedia.org Diazotization can also be carried out using nitrosonium salts such as [NO]SbF6, avoiding the isolation of the diazonium intermediate. wikipedia.org A significant modification involves conducting the diazotization in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source. wikipedia.org
Recent advancements have explored conducting the Balz-Schiemann reaction in ionic liquids, which can offer a simpler, safer, and more environmentally friendly process with high product purity and recyclability of the solvent. researchgate.net Furthermore, organotrifluoroborates have been shown to serve as effective fluoride ion sources for fluoro-dediazoniation under mild conditions, expanding the scope of the classic reaction. researchgate.net
Direct Halogenation of Chlorobenzene and Fluorobenzene Derivatives
Direct halogenation of substituted benzotrifluorides is a common strategy. For instance, the chlorination of 4-fluorobenzotrifluoride (B1346882) can yield 3-chloro-4-fluorobenzotrifluoride (B1360330). google.com This type of electrophilic aromatic substitution is influenced by the existing substituents on the benzene (B151609) ring. The trifluoromethyl group (-CF3) is a deactivating group, making the aromatic ring less reactive towards electrophilic attack. chemicalland21.com
The synthesis of related compounds, such as parachlorobenzotrifluoride, can be achieved through the chlorination of benzotrifluoride (B45747), followed by the separation of isomers. who.int The reaction conditions, including the choice of catalyst, can significantly impact the selectivity and yield of the desired product. For example, the chlorination of 4-chloro-3-nitrobenzotrifluoride (B52861) in the presence of a sulfur compound and a metal salt like ferric chloride has been documented. epo.org
Nucleophilic Substitution Strategies for Fluorine and Chlorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing fluorine and chlorine atoms onto the benzotrifluoride core. This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as the trifluoromethyl group. chemicalland21.com
Alkali metal fluorides, particularly potassium fluoride (KF), are frequently used as the fluoride source in nucleophilic substitution reactions. google.com The reaction of 3,4-dichlorobenzotrifluoride (B146526) with potassium fluoride in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a known method for producing 3-chloro-4-fluorobenzotrifluoride. google.com Similarly, the synthesis of 3,5-dichloro-4-fluoronitrobenzene (B1581561) can be achieved by heating 3,4,5-trichloronitrobenzene (B33126) with potassium fluoride in dimethylformamide (DMF). prepchem.com The efficiency of these reactions often depends on the reactivity of the substrate and the reaction conditions, including temperature and the presence of a catalyst. google.com
| Starting Material | Reagent | Solvent | Product |
| 3,4-Dichlorobenzotrifluoride | Potassium Fluoride | Dimethyl Sulfoxide | 3-Chloro-4-fluorobenzotrifluoride google.com |
| 3,4,5-Trichloronitrobenzene | Potassium Fluoride | Dimethylformamide | 3,5-Dichloro-4-fluoronitrobenzene prepchem.com |
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in different phases, such as a solid alkali metal fluoride and a solution of the aromatic substrate. nih.gov Quaternary ammonium (B1175870) salts are commonly employed as phase-transfer catalysts in fluorination reactions. google.commdpi.com These catalysts help to solubilize the fluoride ion in the organic phase, thereby increasing its reactivity. ed.ac.uk
Recent developments in this area include the concept of synergistic hydrogen bonding phase-transfer catalysis, where a chiral hydrogen bond donor and an onium salt work together to facilitate fluorination with potassium fluoride. ed.ac.uk Organoboranes have also been investigated as phase-transfer catalysts for nucleophilic fluorination using cesium fluoride (CsF). rsc.org
Preparation from Specific Precursors
The synthesis of this compound can also be accomplished starting from more complex, specifically substituted precursors.
One such precursor is 3,4,5-trichlorobenzotrifluoride . A process for preparing this compound involves the replacement of nitro groups in 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with chlorine by treating it with molecular chlorine in the presence of a catalyst system comprising a metal salt and a sulfur compound. epo.orggoogleapis.com Subsequent nucleophilic substitution of the chlorine at the 4-position with fluorine, using an alkali metal fluoride, would yield the target molecule.
Another key precursor is 3,5-dichloro-4-fluorobromobenzene . This compound can be prepared from 3,5-dichloro-4-fluoroaniline (B1294558) via a Sandmeyer-type reaction. google.com Once obtained, the bromine atom can be converted into a trifluoromethyl group to yield this compound. This transformation can be achieved through various methods, including those involving Grignard reagents followed by reaction with a trifluoroacetylating agent. google.com
| Precursor | Key Transformation |
| 3,4,5-Trichlorobenzotrifluoride | Nucleophilic substitution of the 4-chloro group with fluoride. |
| 3,5-Dichloro-4-fluorobromobenzene | Conversion of the bromo group to a trifluoromethyl group. google.com |
Novel and Emerging Synthetic Approaches
Recent advancements in synthetic organic chemistry have paved the way for innovative methods applicable to the synthesis of complex halogenated aromatic compounds like this compound. These approaches prioritize efficiency, safety, and environmental considerations.
Microwave-Assisted Fluorine-Chlorine Exchange Reactions
Microwave-assisted synthesis is an emerging technique that can significantly accelerate reaction rates for halogen exchange (HALEX) reactions. While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles are applicable. This method typically involves the nucleophilic substitution of a chlorine atom with fluoride, often using a fluoride salt like potassium fluoride (KF). Microwave irradiation can enhance the reaction rate by rapidly and efficiently heating the reaction mixture, potentially reducing reaction times from many hours to mere minutes. A hypothetical precursor, such as 3,4,5-trichlorobenzotrifluoride, could undergo a regioselective fluorine-chlorine exchange under these conditions.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated intermediates to minimize environmental impact. rsc.org Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of more sustainable catalytic systems.
One green approach involves performing halogen exchange reactions using phase-transfer catalysts, such as quaternary ammonium salts, which can facilitate the reaction between a solid fluoride salt (e.g., potassium fluoride) and the organic substrate in a non-polar or even without a solvent. google.com This method avoids the use of high-boiling, difficult-to-remove polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). google.comprepchem.com Furthermore, the development of solvent-free chlorination and fluorination processes represents a significant advancement, improving economy, operability, and reducing waste streams associated with solvent disposal. google.com
| Green Chemistry Principle | Application in Synthesis of Halogenated Benzotrifluorides | Source |
| Use of Safer Solvents/Solvent-Free Conditions | Performing chlorination of 4-fluorobenzotrifluoride without a solvent, where the liquid reactant also serves as the solvent. | google.com |
| Catalysis | Employing phase-transfer catalysts (e.g., quaternary ammonium salts) to facilitate fluorination with KF, avoiding harsh solvents. | google.com |
| Waste Prevention | Developing synthetic routes with high selectivity to avoid the formation of isomeric by-products that require complex and wasteful purification steps. | google.com |
Transition-Metal-Free and Catalyst-Free Methodologies
Many established and emerging routes for synthesizing fluorinated aromatics are inherently transition-metal-free. The nucleophilic aromatic substitution (SNAr) pathway, where a chloride is displaced by a fluoride anion from a source like KF, does not require a transition metal catalyst. google.comprepchem.com The efficiency of such reactions is often dictated by the substrate's electronic properties and the reaction conditions, including temperature and solvent. For instance, the fluorination of 2,4-dichloro-5-fluoronitrobenzene (B1301596) using spray-dried potassium fluoride proceeds efficiently in the presence of a phase-transfer catalyst, but not a transition metal. google.com
In some cases, fluorination can be achieved without any catalyst at all. For example, the reaction of 4-fluorobenzotrichloride (B1329314) with hydrogen fluoride (HF) to produce 4-fluorobenzotrifluoride can proceed without a catalyst, although catalysts like antimony pentachloride or tin tetrachloride can be used to accelerate the reaction at lower temperatures. google.com
Process Optimization and Industrial Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, and economic viability. Key considerations include maximizing yield and selectivity while minimizing waste.
Yield and Selectivity Enhancement Strategies
Enhancing yield and selectivity is critical for the industrial production of this compound. A primary strategy involves the careful selection of the synthetic pathway to control regiochemistry. For instance, rather than relying on a potentially unselective halogen exchange on a polychlorinated precursor, a more selective route might involve the direct chlorination of a fluorinated starting material. The electronic effects of the existing substituents on the aromatic ring guide the incoming chlorine atoms to specific positions.
The use of co-catalysts can also significantly improve performance. In the chlorination of 4-fluorobenzotrifluoride, the addition of iodine (I₂) as a co-catalyst alongside a primary catalyst was found to substantially increase the yield and selectivity of the desired chlorinated product. google.com Optimization of reaction parameters such as temperature, reaction time, and reactant ratios is also essential.
Table of Reaction Parameters for Fluorination of a Dichlorofluoronitrobenzene This table illustrates typical conditions for a transition-metal-free halogen exchange reaction relevant to the synthesis of fluorinated aromatics.
| Parameter | Value | Source |
| Substrate | 2,4-dichloro-5-fluoronitrobenzene | google.com |
| Fluorinating Agent | Spray-dried Potassium Fluoride (KF) | google.com |
| Catalyst | Quaternary ammonium salt (1% w/w) | google.com |
| Solvent | Sulfolane | google.com |
| Temperature | 170-180 °C | google.com |
Minimizing By-product Formation
A key strategy to minimize by-products is to design a synthetic sequence where the regiochemical outcome of each step is highly controlled. For example, a synthetic route starting with the chlorination of 4-fluorotoluene, followed by fluorination, was developed to produce 3-chloro-4-fluorobenzotrifluoride with high selectivity and minimal by-product formation, in contrast to methods that produce isomeric mixtures. google.com Controlling reaction conditions, such as temperature and the rate of addition of reagents like chlorine gas, is also crucial to prevent over-chlorination or other side reactions. google.com
Economic and Environmental Impact of Production Methods
Economic Impact
The economic feasibility of producing this compound is a primary driver in the selection and optimization of synthetic routes. Key economic factors include the cost of starting materials, the efficiency of the chemical transformations, and the operational expenditures associated with the manufacturing process. The market for benzotrifluoride and its derivatives is substantial, driven by its use as an intermediate in pharmaceuticals and agrochemicals, with the global market expected to grow significantly. market.us
Core economic drivers include:
Raw Material Costs: The price of precursors, such as substituted benzotrifluorides or other halogenated aromatics, is a major component of the final product's cost. These materials are often produced through processes like the partial oxidation of toluene (B28343) or the reaction of benzotrichloride (B165768) with hydrogen fluoride, which are themselves cost-sensitive. google.comwikipedia.org The market for these intermediates can be volatile, influenced by factors like raw material availability and geopolitical trade measures, such as tariffs, which can impact the supply economics of fluorinated compounds. researchandmarkets.com
Reagent and Catalyst Costs: The choice of chlorinating and fluorinating agents, as well as catalysts (e.g., metal salts), significantly affects production costs. While common reagents like chlorine gas may be inexpensive, specialized catalysts or fluorinating agents can be costly.
Energy Consumption: Many synthetic steps in the production of halogenated aromatics require significant energy input for heating to high temperatures or for distillation and purification processes. google.com Reducing energy consumption through process optimization or the use of more efficient catalysts is a key goal for cost reduction.
Process Efficiency and Yield: Higher reaction yields and greater efficiency translate directly to lower costs by maximizing the output from a given amount of starting material and reducing the amount of waste that requires handling and disposal. google.com
Capital and Operational Costs: The initial investment in chemical reactors and processing equipment, along with ongoing operational costs for labor, maintenance, and regulatory compliance, are substantial.
| Economic Factor | Description | Significance in Production |
|---|---|---|
| Starting Materials (e.g., Halogenated Toluenes) | Cost of chemical precursors for the synthesis. | High. A primary driver of the final product cost, subject to market volatility. researchandmarkets.com |
| Reagents (Chlorine, Fluorinating Agents) | Cost of chemicals required for the transformation steps. | Moderate to High. Varies depending on the specific reagents used. |
| Catalysts (e.g., Ferric Chloride, Aluminum Trichloride) | Cost of substances that facilitate the reaction. | Low to Moderate. Depends on the catalyst's complexity and reusability. |
| Energy Consumption | Cost of energy for heating, cooling, and purification. | High. Distillation and high-temperature reactions are energy-intensive. youtube.com |
| Waste Disposal | Costs associated with treating and disposing of hazardous byproducts and solvents. | Moderate to High. Driven by stringent environmental regulations. deskera.comnih.gov |
| Process Yield & Throughput | Efficiency of converting reactants to the final product. | High. Directly impacts raw material efficiency and profitability. google.com |
Environmental Impact
The production of fluorinated aromatic compounds is associated with several environmental challenges, primarily related to the use of hazardous materials, waste generation, and the persistence of organofluorine compounds. societechimiquedefrance.fr Consequently, the chemical manufacturing sector is subject to extensive environmental regulations. deskera.comepa.gov
Key environmental considerations include:
Waste Generation and Management: The synthesis of complex molecules often has a low atom economy, meaning a significant portion of the reactants ends up as waste. This waste can include hazardous solvents, unreacted starting materials, and toxic byproducts. youtube.com The management of this waste is governed by regulations like the Resource Conservation and Recovery Act (RCRA), which controls hazardous waste from "cradle-to-grave". ricardo.com The production of fluorochemicals can generate waste streams containing persistent organic pollutants that require specialized treatment. bohrium.comregulations.gov
Use of Hazardous Solvents and Reagents: Traditional synthetic routes may employ toxic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as well as corrosive reagents like hydrogen fluoride. google.com Spills or improper disposal of these substances can lead to significant environmental contamination. Regulations under the Clean Air Act and Clean Water Act limit emissions and discharges from chemical plants. deskera.comintrinsicallysafestore.com
Green Chemistry and Sustainability: There is a strong impetus from both a regulatory and economic standpoint to develop "greener" synthetic pathways. researchgate.net Green chemistry principles focus on minimizing environmental impact by improving reaction mass efficiency (RME), using less hazardous solvents, employing catalytic processes over stoichiometric ones, and reducing energy consumption. nih.govwiley-vch.de For instance, developing processes that use water or supercritical fluids as solvents, or using recyclable catalysts, can drastically reduce the environmental footprint. nih.gov The goal is to design processes that are inherently safer and produce less waste, aligning with pollution prevention (P2) objectives. epa.gov
| Factor/Substance | Environmental Concern | Mitigation Strategy / Green Alternative |
|---|---|---|
| Polar Aprotic Solvents (e.g., DMF, DMSO) | High boiling point, toxicity, and difficulty in disposal. google.com | Use of greener solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-free conditions. nih.gov |
| Halogenated Byproducts | Potential toxicity and persistence in the environment. | Process optimization to increase selectivity and reduce byproduct formation; implementation of effective waste treatment. |
| Acidic Waste (e.g., from HF) | Corrosive and hazardous; requires neutralization before disposal. | Recycling of acidic streams where possible; efficient neutralization and waste treatment protocols. |
| Energy Consumption | Contributes to greenhouse gas emissions (CO2 footprint). | Use of catalysis to lower reaction temperatures and pressures; process intensification. youtube.com |
| Atom Economy / E-Factor | Low atom economy leads to high E-Factor (kg waste / kg product), indicating significant waste generation. youtube.com | Redesigning synthetic routes to maximize the incorporation of reactant atoms into the final product (high atom economy). wiley-vch.de |
| Persistent Organic Pollutants (POPs) | Potential for long-term environmental persistence and bioaccumulation. societechimiquedefrance.fr | Designing molecules for degradation after their useful life; adherence to regulations on POPs. |
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Building Block and Intermediate
3,5-Dichloro-4-fluorobenzotrifluoride is a specialized building block utilized in multi-step synthetic pathways. The trifluoromethyl group (-CF3) enhances the lipophilicity and metabolic stability of final products, while the chlorine and fluorine atoms provide reactive sites for further chemical modifications. These characteristics make it an essential starting material for constructing agrochemicals, pharmaceuticals, and other high-performance materials.
Chalcones are organic compounds that form the central core for a variety of biologically active molecules. The synthesis of trifluoromethyl-substituted chalcones often employs the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). mdpi.comnih.gov
While direct synthesis from this compound is a multi-step process, this compound serves as a key starting material for creating the necessary precursors. Through established organic transformations, it can be converted into either a substituted benzaldehyde or acetophenone, which is then used in the condensation reaction. For instance, the general synthesis for fluorinated chalcones involves reacting a ketone like 4'-trifluoromethyl acetophenone with various aldehydes in the presence of a base such as sodium hydroxide. mdpi.comnih.gov The incorporation of the trifluoromethyl group, originating from precursors like benzotrifluorides, is a common strategy to enhance the biological efficacy of the resulting chalcone (B49325) derivatives. nih.gov
A significant application of this compound is in the targeted synthesis of advanced neurological research tools. It is a documented starting material for the multi-step synthesis of tritium-labeled, fipronil-based photoaffinity probes. These specialized molecules are designed to study GABA (gamma-aminobutyric acid) receptors, which are crucial in the central nervous system.
The synthesis is a complex, 10-step process that begins with pyrazole (B372694) and this compound. This pathway leads to the creation of an intermediate compound, 3-{4-[1-(2,6-dichloro-3-iodo-4-trifluoromethylphenyl)-5-iodopyrazolo]}-3-(trifluoromethyl)diazirine. The final step involves a reduction of this intermediate to yield the high-affinity photoaffinity probe, which is instrumental in mapping the binding sites of insecticides like fipronil (B1672679) on GABA receptors.
The isoxazoline (B3343090) chemical class has given rise to a new generation of potent insecticides and parasiticides. This compound is a crucial intermediate in the production of complex isoxazoline-substituted benzamides. These compounds are known for their efficacy against a wide range of agricultural pests and animal ectoparasites.
A prominent example is the synthesis of Fluralaner, an active ingredient in veterinary parasiticides. The molecular structure of Fluralaner is 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide. The core "3,5-Dichlorophenyl" and "trifluoromethyl" moieties are derived from intermediates synthesized from this compound. The specific substitution pattern provided by this building block is essential for the molecule's high level of biological activity.
Fluorinated diphenyl ethers are a class of compounds with applications ranging from herbicides to high-performance polymers. The synthesis of these ethers often relies on nucleophilic aromatic substitution, where a phenoxide attacks an activated aryl halide, displacing a leaving group.
The structure of this compound makes it a suitable substrate for such reactions. The fluorine atom on the ring is activated by the electron-withdrawing trifluoromethyl group, making it a good leaving group in the presence of a strong nucleophile like a phenoxide. This reaction allows for the coupling of the 3,5-dichloro-4-(trifluoromethyl)phenyl unit with another aromatic ring system, forming a stable diphenyl ether linkage. The properties of the resulting ether can be fine-tuned based on the specific phenol (B47542) used in the reaction.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and agricultural chemistry. This compound is a versatile platform for constructing a variety of novel heterocyclic systems.
Its utility is demonstrated in the synthesis of pyrazole-based structures, such as the fipronil photoaffinity probes mentioned earlier. Furthermore, its role in forming the core of isoxazoline-substituted benzamides highlights its application in creating five-membered heterocyclic rings. The reactive sites on the molecule (the fluorine and chlorine atoms) allow for various coupling and cyclization strategies, enabling chemists to build complex, multi-ring systems with tailored electronic and steric properties for specific biological targets.
Integration into Complex Molecular Architectures
The integration of this compound into larger, more complex molecules is a deliberate strategy to impart specific, desirable properties. The combination of its substituents has a profound impact on the final molecule's physical, chemical, and biological characteristics.
The trifluoromethyl group is well-known for increasing metabolic stability by blocking sites susceptible to oxidative metabolism. It also significantly enhances lipophilicity, which can improve the molecule's ability to cross biological membranes. The chlorine atoms provide both steric bulk and additional points for synthetic modification, while also influencing the molecule's electronic properties. This strategic incorporation allows for the rational design of new agrochemicals and materials where factors like environmental persistence, binding affinity to target proteins, and thermal stability are critical for performance. The examples of fipronil-based probes and isoxazoline insecticides clearly illustrate how this building block is not just a structural component, but a functional unit that defines the activity of the final complex architecture.
Applications in Medicinal Chemistry Research
The introduction of fluorine and fluorine-containing groups, like the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.comresearchgate.net These groups can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets. mdpi.combohrium.com
This compound serves as a valuable intermediate in the synthesis of potential Active Pharmaceutical Ingredients (APIs). Its structural motifs are found in various biologically active molecules. For example, the closely related compound, 3-chloro-4-fluorobenzotrifluoride (B1360330), is recognized as a useful intermediate for pharmaceuticals. google.com
A notable example highlighting the importance of the 3,5-dichloro-4-substituted phenyl core is found in the development of INT131, a partial agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) investigated for the treatment of type 2 diabetes. nih.gov The core structure of INT131 is a 3,5-dichloro-4-(quinolin-3-yloxy)phenyl moiety. This compound could potentially serve as a key starting material for synthesizing such analogs through an SₙAr reaction, where the fluorine atom is displaced by a quinolinoxy nucleophile.
| API or Clinical Candidate | Core Structure Relevance | Potential Synthetic Route |
| INT131 Analogs | Contains a 3,5-dichloro-4-substituted phenyl core. nih.gov | Nucleophilic aromatic substitution on this compound with a corresponding nucleophile. |
The trifluoromethyl (CF₃) group is a key feature in many modern pharmaceuticals. Its strong electron-withdrawing nature and metabolic stability make it a desirable substituent in drug design. mdpi.com The this compound scaffold provides a ready-made platform incorporating this crucial group, along with other halogens that can be used to modulate the electronic properties and steric profile of a molecule.
The design of novel therapeutic agents often involves creating libraries of compounds based on a central scaffold. The reactivity of the fluorine atom in this compound allows for the synthesis of a diverse range of derivatives for biological screening.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives containing the 3,5-dichloro-4-substituted phenyl core, SAR studies have provided valuable information.
| Compound Series | Target | Key SAR Finding |
| INT131 Analogs | PPARγ | The 3,5-dichloro-4-(quinolin-3-yloxy)phenyl scaffold is a key component for achieving partial agonism. Modifications on other parts of the molecule modulate potency. nih.govnih.gov |
Applications in Agrochemical Research and Development
Similar to its role in medicinal chemistry, this compound and related compounds are important building blocks in the agrochemical industry. The inclusion of fluorine and chlorine atoms in pesticides can enhance their efficacy, stability, and spectrum of activity. The related intermediate, 3-chloro-4-fluorobenzotrifluoride, is noted for its utility in creating agricultural chemicals. google.com
The trifluoromethyl group is a privileged structure in agrochemicals, contributing to the potency of many commercial products. bohrium.com For instance, research into novel herbicides has led to the discovery of potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors containing a 3-chloro-5-trifluoromethylpyridine moiety. nih.gov This highlights the effectiveness of the combined chloro- and trifluoromethyl-substituted aromatic ring system in designing next-generation herbicides. The this compound scaffold offers a similar substitution pattern, making it a highly attractive starting point for the development of new and effective crop protection agents. Furthermore, polychlorinated and fluorinated pyridines, which share structural similarities, are employed as intermediates for herbicides. google.com
| Agrochemical Class | Relevant Structural Motif | Significance |
| Herbicides | Chloro- and trifluoromethyl-substituted aromatic rings. nih.gov | This substitution pattern is found in potent inhibitors of key plant enzymes like PPO. |
| Insecticides/Fungicides | Polyhalogenated aromatic/heterocyclic cores. google.com | Enhances biological activity and environmental stability. |
Intermediate for Pesticidally Active Compounds
This compound serves as a crucial building block for a variety of agrochemicals. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the chemical properties and biological activity of the final products. google.com This compound is a key precursor for synthesizing other important intermediates, most notably 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278). sfdchem.com
The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline from this compound is a well-established pathway that typically involves nitration followed by reduction. This aniline (B41778) derivative is a vital intermediate in the production of several modern insecticides. google.comsfdchem.com For example, it is a cornerstone in the synthesis of phenylpyrazole insecticides, a class of broad-spectrum insecticides. google.com
Furthermore, patent literature highlights the utility of this compound as an aryl halide reactant. It can be used in the synthesis of novel 3-triazolylphenyl sulphide derivatives, which have demonstrated significant insecticidal, acaricidal, and nematicidal properties. google.com The reaction leverages the specific chlorine and fluorine atoms on the benzene (B151609) ring to construct more complex pesticidal molecules.
Table 1: Key Intermediates and Derivatives
| Starting Material | Derivative Compound | Application/Class |
|---|---|---|
| This compound | 2,6-Dichloro-4-(trifluoromethyl)aniline | Intermediate for Phenylpyrazole Insecticides |
Development of Novel Herbicides and Fungicides
Research into new agrochemicals frequently utilizes halogenated benzotrifluoride (B45747) structures to develop active ingredients with improved efficacy and novel modes of action. This compound and its precursors are instrumental in the development of new herbicides and fungicides.
In the field of herbicides, this compound is identified as a useful intermediate for the preparation of diphenyl ether herbicides. google.comepo.org The synthesis pathway involves reacting it or its derivatives with substituted phenols to create the characteristic ether linkage of this herbicide class. Patents describe the preparation of this compound via processes like chloro-denitration, underscoring its importance in accessing the necessary building blocks for these herbicidal compounds. google.com
The development of novel fungicides also benefits from this chemical's unique structure. For instance, substituted diphenyl ethers derived from related precursors have been investigated for their fungicidal properties. google.com The specific arrangement of chloro and fluoro substituents on the benzotrifluoride core is a key feature in designing molecules that can effectively target fungal pathogens. The versatility of this intermediate allows for the creation of diverse molecular libraries, which are then screened for potential herbicidal and fungicidal activity.
Table 2: Agrochemical Development Applications
| Agrochemical Class | Role of this compound |
|---|---|
| Diphenyl Ether Herbicides | Serves as a key intermediate for synthesis. google.comepo.org |
| Substituted Diphenyl Ethers | Used in the synthesis of derivatives with potential fungicidal activity. google.com |
Spectroscopic and Structural Elucidation Studies of 3,5 Dichloro 4 Fluorobenzotrifluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 3,5-Dichloro-4-fluorobenzotrifluoride, which lacks extensive protonation, multinuclear NMR techniques are particularly illuminating.
The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the limited number of protons on the aromatic ring. The molecular structure features two chemically equivalent protons (H-2 and H-6). Consequently, these protons are expected to produce a single resonance signal. The electronegativity of the adjacent chlorine and fluorine atoms, along with the trifluoromethyl group, significantly influences the chemical shift of these protons, typically causing a downfield shift into the aromatic region. The signal is anticipated to appear as a doublet due to coupling with the fluorine atom at the C-4 position (⁴J(H,F) coupling).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.5 - 8.0 | Doublet (d) | ⁴J(H,F) ≈ 2-4 Hz |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's symmetry, four distinct signals are expected for the six aromatic carbons, in addition to the signal for the trifluoromethyl carbon. The carbon atoms directly bonded to electronegative halogens (C-3, C-4, C-5) will exhibit characteristic chemical shifts and coupling with fluorine. The trifluoromethyl carbon signal is readily identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| C-1 | ~132 | Quartet (q) | ²J(C,F) ≈ 30-40 Hz |
| C-2, C-6 | ~128 | Singlet (s) or Doublet (d) | ⁵J(C,F) ≈ 1-3 Hz |
| C-3, C-5 | ~135 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz |
| C-4 | ~155 | Doublet (d) | ¹J(C,F) ≈ 240-260 Hz |
| -CF₃ | ~123 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |
¹⁹F NMR is highly sensitive and provides crucial information due to its wide chemical shift range. chemicalbook.combiophysics.org For this compound, two distinct signals are anticipated: one for the trifluoromethyl (-CF₃) group and another for the aromatic fluorine atom (-F). The -CF₃ group typically resonates in a well-defined region, and its chemical shift is influenced by the aromatic ring's electronic properties. researchgate.net The aromatic fluorine at C-4 will show a different chemical shift, affected by the adjacent chlorine atoms. rsc.org The signal for the C-4 fluorine is expected to be a triplet due to coupling with the two equivalent protons (H-2 and H-6).
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -60 to -65 | Singlet (s) | - |
| Ar-F (C-4) | -110 to -120 | Triplet (t) | ⁴J(F,H) ≈ 2-4 Hz |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing a functional group fingerprint. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its carbon-halogen bonds and the trifluoromethyl group.
The primary functional groups contributing to the IR spectrum are the C-F, C-Cl, and CF₃ moieties. The C-F stretching vibrations are typically strong and appear in the 1350-1000 cm⁻¹ region. The trifluoromethyl group gives rise to particularly intense absorption bands due to symmetric and asymmetric C-F stretching modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -CF₃ | Asymmetric Stretch | 1300 - 1350 | Strong |
| -CF₃ | Symmetric Stretch | 1100 - 1200 | Strong |
| Aromatic C-F | Stretch | 1200 - 1250 | Strong |
Halogenated aromatic compounds exhibit several diagnostic bands. The C-Cl stretching vibrations are found at lower frequencies, typically in the 850-550 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also influences the C-H out-of-plane bending vibrations, which can provide confirmatory structural information. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
| Bond / System | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | Out-of-plane bend | 800 - 900 | Strong |
| C-Cl | Stretch | 700 - 850 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, valuable information about the analyte's composition and connectivity can be obtained.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₇H₂Cl₂F₄, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison with experimental HRMS data, allowing for confident confirmation of the molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound (C₇H₂Cl₂F₄)
| Isotope | Abundance (%) | Exact Mass (Da) |
|---|---|---|
| ¹²C₇¹H₂³⁵Cl₂¹⁹F₄ | 100.00 | 231.9469 |
| ¹³C¹²C₆¹H₂³⁵Cl₂¹⁹F₄ | 7.69 | 232.9503 |
Note: Data is theoretical and calculated based on isotopic abundances and masses. Experimental data is required for confirmation.
Fragmentation Patterns for Structural Insights
Electron ionization mass spectrometry (EI-MS) is a common technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable clues about its structure.
Although the mass spectrum for this compound is not available in the searched databases, the fragmentation of its isomers, such as 2,5-dichlorobenzotrifluoride (B1583884), can offer insights into the expected fragmentation pathways. The mass spectrum of 2,5-dichlorobenzotrifluoride shows a prominent molecular ion peak, which is characteristic of aromatic compounds due to their inherent stability.
Key fragmentation pathways for halogenated benzotrifluorides generally involve:
Loss of a chlorine atom: This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-Cl]⁺.
Loss of a fluorine atom: This would lead to an [M-F]⁺ fragment.
Loss of a trifluoromethyl radical (•CF₃): This cleavage would produce a dichlorofluorophenyl cation.
Loss of halogen radicals followed by ring rearrangements.
The relative abundances of these fragment ions are influenced by the stability of the resulting ions and radicals. For instance, the loss of a chlorine atom is often a favorable fragmentation pathway in chlorinated aromatic compounds.
Table 2: Predicted Major Fragment Ions for this compound in EI-MS
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [C₇H₂Cl₂F₄]⁺ | Molecular Ion | 232 |
| [C₇H₂ClF₄]⁺ | Loss of Cl | 197 |
| [C₇H₂Cl₂F₃]⁺ | Loss of F | 213 |
Note: These are predicted fragmentation patterns based on the general behavior of related compounds. Experimental verification is necessary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.
A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound or its immediate derivatives. Therefore, no experimental data on its solid-state structure, such as unit cell parameters or atomic coordinates, is currently available. The successful growth of single crystals of sufficient quality would be a prerequisite for such a study.
Chromatographic and Hyphenated Techniques
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. When coupled with spectroscopic detectors, such as a mass spectrometer, these techniques become powerful tools for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is separated from impurities based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.
While a specific, validated GC-MS method for this compound is not detailed in the available literature, methods for the analysis of related halogenated aromatic compounds are well-established. nih.gov A typical GC-MS method would involve:
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase.
Carrier Gas: Helium at a constant flow rate.
Injector: Split/splitless injection at a temperature that ensures complete volatilization without thermal decomposition.
Oven Program: A temperature gradient to ensure good separation of the target compound from any potential impurities or byproducts.
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and expected fragments.
The retention time of the compound would be a characteristic feature under specific GC conditions, and the mass spectrum would provide confirmation of its identity. The peak area is proportional to the concentration, allowing for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for both qualitative and quantitative analysis. For compounds like this compound, a reversed-phase HPLC method would likely be the most suitable approach.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. Although no specific HPLC method for this compound has been published, a general method for aromatic compounds could be adapted. rsc.orgwur.nl
Table 3: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a wavelength of maximum absorbance (e.g., ~220-280 nm) |
| Injection Volume | 10 µL |
This method would be useful for quantifying the compound in mixtures and for monitoring reaction progress or product purity. The retention time would serve for identification, and the peak area would be used for quantification against a calibration curve prepared with standards of known concentration.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Currently, there is a notable absence of published research specifically detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio studies, on 3,5-Dichloro-4-fluorobenzotrifluoride. While this compound is utilized as a reagent in chemical syntheses, its fundamental molecular properties through computational lenses have not been a primary focus of reported scientific investigations.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No dedicated Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of this compound have been identified in the current body of scientific literature. Such studies would be invaluable for providing insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. This information is crucial for understanding its reactivity and physical properties.
Ab Initio Calculations for Reaction Pathways and Mechanisms
Similarly, there is no available research that employs ab initio calculations to investigate the reaction pathways and mechanisms involving this compound. These types of calculations are essential for elucidating the energetic profiles of reactions, identifying transition states, and understanding the step-by-step processes of its chemical transformations.
Molecular Dynamics Simulations
A review of the literature indicates that molecular dynamics simulations specifically focused on this compound have not been reported. Such simulations could provide a deeper understanding of the compound's behavior in various environments and its interactions with other molecules over time, which is particularly relevant for predicting its transport properties and behavior in solution.
Prediction of Spectroscopic Properties through Computational Methods
There are no published studies on the computational prediction of the spectroscopic properties (such as IR, Raman, NMR, and UV-Vis spectra) of this compound. Computational spectroscopy is a powerful tool for interpreting experimental spectra and can provide a detailed assignment of spectral features to molecular vibrations and electronic transitions.
Environmental Fate and Biotransformation Studies
Persistence and Degradation Mechanisms in Environmental Compartments
The persistence of 3,5-Dichloro-4-fluorobenzotrifluoride in the environment is anticipated to be significant due to the inherent stability of its chemical structure. The presence of chlorine, fluorine, and a trifluoromethyl group on the aromatic ring contributes to its recalcitrance.
Adsorption to Suspended Solids and Sediments
The mobility of this compound in soil and aquatic systems is largely governed by its tendency to adsorb to organic matter within suspended solids and sediments. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil and sediment, reducing its availability in the water column and limiting its potential for leaching into groundwater. chemsafetypro.com Conversely, a low Koc value suggests greater mobility. chemsafetypro.com For halogenated aromatic compounds, Koc values can be estimated using high-performance liquid chromatography (HPLC) methods, which correlate retention time with known Koc values of reference compounds. epa.gov
Table 1: Estimated Physicochemical Properties Influencing Adsorption (Note: These are estimated values based on structurally similar compounds and are for illustrative purposes. Experimental data for this compound are not readily available.)
| Property | Estimated Value | Implication for Adsorption |
|---|---|---|
| Log Koc | 3.5 - 4.5 | Moderate to strong adsorption to soil and sediment organic carbon. Likely to be immobile in most soil types. |
Biodegradation Pathways and Rates
The biodegradation of this compound is expected to be a slow process, primarily initiated by microbial enzymatic activity. The halogen and trifluoromethyl substituents render the aromatic ring electron-deficient and thus less susceptible to electrophilic attack by oxygenases, which are often the first step in the aerobic degradation of aromatic compounds. nih.gov
A key enzymatic pathway capable of initiating the degradation of halogenated and trifluoromethylated aromatic compounds is the toluene (B28343) dioxygenase (Tod) pathway, found in certain soil bacteria such as Pseudomonas species. nih.govosti.gov This enzyme system can catalyze the dihydroxylation of the aromatic ring, a crucial first step in breaking it down. frontiersin.org Studies on compounds with similar substitutions have shown that toluene dioxygenase can act on fluorinated benzenes. nih.govnih.gov The enzyme introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This intermediate is then further metabolized, potentially leading to ring cleavage. nih.gov The presence of multiple halogen substituents, as in this compound, may influence the rate and regioselectivity of the dioxygenase attack.
The cleavage of the carbon-fluorine bond, or defluorination, is a critical and often rate-limiting step in the complete mineralization of fluorinated organic compounds. nih.gov Enzymatic defluorination can occur through various mechanisms, including oxidative and hydrolytic processes. nih.gov In the context of the Tod pathway, defluorination can occur subsequent to the initial dihydroxylation. nih.govosti.gov The formation of catechols from 3-fluoro-substituted benzenes with the simultaneous elimination of the fluorine substituent has been observed in Pseudomonas sp. strain T-12. nih.govosti.gov This suggests that a similar mechanism could potentially lead to the removal of the fluorine atom from this compound during its microbial degradation. The efficiency of enzymatic defluorination is highly dependent on the specific enzymes involved and the chemical structure of the substrate. nih.gov
Bioconcentration and Bioaccumulation Potential in Aquatic Organisms
The potential for this compound to accumulate in aquatic organisms can be assessed by its bioconcentration factor (BCF). nih.gov The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. sfu.ca Chemicals with a high octanol-water partition coefficient (Log Kow) tend to have a higher BCF, as they are more lipophilic and readily partition into the fatty tissues of organisms. nih.gov A BCF value greater than 1,000 often indicates a potential for bioaccumulation. epa.govresearchgate.net Given the lipophilic nature of halogenated aromatic compounds, it is plausible that this compound could bioconcentrate in fish and other aquatic life.
Table 2: Estimated Bioaccumulation Potential (Note: These are estimated values based on structurally similar compounds and are for illustrative purposes. Experimental data for this compound are not readily available.)
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Kow | 4.0 - 5.0 | High lipophilicity, suggesting a tendency to partition into organic matter and biological tissues. |
Analytical Methods for Environmental Monitoring
The detection and quantification of this compound in environmental samples such as water, soil, and sediment require sensitive and specific analytical methods. Given its chemical nature as a semi-volatile halogenated organic compound, gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique. researchgate.netnih.gov For water samples, a pre-concentration step using solid-phase extraction (SPE) is typically employed to isolate the analyte from the matrix and enhance detection limits. nih.gov For soil and sediment, extraction methods such as Soxhlet or pressurized liquid extraction (PLE) would be necessary to transfer the compound into a solvent suitable for GC-MS analysis. gcms.cz
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a fluorescence detector (FLD) can also be utilized, particularly for the analysis of aqueous samples. nih.govrsc.org HPLC methods can sometimes offer direct injection of aqueous samples, simplifying sample preparation. rsc.orgwur.nl The choice of analytical method would depend on the specific environmental matrix, the required detection limits, and the available instrumentation. The development of specific methods for this compound would follow established EPA protocols for similar halogenated organic compounds. epa.govepa.govlgcstandards.com
Table 3: Common Analytical Techniques for Halogenated Aromatic Compounds
| Technique | Sample Type | Sample Preparation | Detection Principle |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Sediment | Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE), Soxhlet Extraction | Separation by volatility and polarity, identification and quantification by mass-to-charge ratio. |
Quantitative Determination in Groundwater Samples
While specific studies detailing the quantitative determination of this compound in groundwater are not prominent in peer-reviewed literature, the analytical approaches for other benzotrifluoride (B45747) derivatives, including dichlorinated isomers, are well-established. Research into a significant groundwater contamination event in the Veneto region of Italy led to the development of robust methods for a range of BTF compounds. nih.govnih.govresearchgate.net These methods serve as the primary reference for the environmental analysis of this class of chemicals.
The principal technique for the analysis of BTF derivatives in water samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). nih.gov Sample preparation and introduction into the GC-MS system are tailored based on the volatility of the specific compound. For volatile BTFs, such as Benzotrifluoride and its mono- and di-chlorinated derivatives, a Purge-and-Trap (P&T) system is employed for extraction. nih.govresearchgate.net For semi-volatile derivatives, an automated Solid Phase Extraction (SPE) system is utilized. nih.govresearchgate.net
A key study developed and validated two distinct methods for nine different BTF derivatives. nih.gov Although this compound was not among the analytes listed, the methods were successfully applied to other dichlorobenzotrifluoride isomers, namely 2,4-Dichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride (B146526). nih.gov The performance of these methods, which would be directly applicable to the analysis of this compound, demonstrates high sensitivity.
The table below summarizes the method performance data for closely related dichlorinated isomers from the aforementioned study. nih.gov
| Compound | Extraction Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
|---|---|---|---|
| 2,4-Dichlorobenzotrifluoride | Purge-and-Trap (P&T) | 0.002 | 0.007 |
| 3,4-Dichlorobenzotrifluoride | Purge-and-Trap (P&T) | 0.002 | 0.007 |
These validated methods show excellent sensitivity, with detection limits in the low nanogram-per-liter range, making them suitable for detecting trace amounts of BTF contaminants in groundwater. nih.gov
Development of Sensitive Detection Techniques
The development of sensitive techniques for detecting BTF derivatives in groundwater has been driven by the need to monitor and understand environmental contamination plumes. nih.govresearchgate.net The primary technique that has been refined for this purpose is GC-MS, which offers both high sensitivity and selectivity, allowing for the differentiation of various isomers. nih.gov
Extraction and Concentration: The use of Purge-and-Trap for volatile compounds and Solid Phase Extraction for semi-volatile compounds allows for the concentration of analytes from a large volume of water into a small volume suitable for injection into the GC. This pre-concentration step is critical for achieving the low detection limits required for environmental monitoring. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is the core of the detection technique. nih.gov
Gas Chromatography (GC): The GC component separates the different compounds in the sample based on their volatility and interaction with a capillary column. This separation is crucial for distinguishing between structurally similar isomers.
Mass Spectrometry (MS): Following separation by GC, the MS detector bombards the molecules with electrons, causing them to fragment in a predictable pattern. The mass spectrometer then detects these fragments based on their mass-to-charge ratio. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to look for specific, characteristic ions associated with the target analyte, which significantly enhances selectivity and sensitivity, filtering out background noise from other compounds in the sample.
For the nine BTF derivatives studied by Lava et al., the methods achieved Limits of Detection (LODs) ranging from 0.002 to 0.005 µg/L for the P&T-GC-MS method and 0.01 to 0.07 µg/L for the SPE-GC-MS method. nih.govresearchgate.net This demonstrates that the developed techniques are highly sensitive and capable of quantifying these contaminants at levels relevant to environmental quality standards. The application of these established methods provides a robust framework for the sensitive detection of this compound in groundwater.
Future Research Directions and Unexplored Avenues
Advanced Catalysis for Selective Functionalization
The selective functionalization of the 3,5-Dichloro-4-fluorobenzotrifluoride ring is a promising area for future research. The presence of multiple halogen substituents and a trifluoromethyl group offers unique challenges and opportunities for regioselective C-H and C-halogen bond functionalization.
Catalytic C-H Functionalization:
Recent advancements in transition-metal catalysis have enabled the direct functionalization of typically inert C-H bonds. Future studies could focus on applying these methods to this compound. For instance, iridium or rhodium-based catalysts could be explored for the selective ortho-C–H activation, potentially leading to the introduction of new functional groups at the 2- and 6-positions. Catalyst-controlled selectivity will be crucial to differentiate between the available C-H bonds. nih.govliverpool.ac.uk The development of chiral dirhodium tetracarboxylate catalysts, for example, has shown promise in achieving high site, diastereo-, and enantioselectivity in C-H functionalization reactions of complex molecules. nih.gov
Selective C-F and C-Cl Bond Activation:
While C-F bonds are notoriously strong, methods for their selective activation are emerging. Research into the photocatalytic, single-electron transfer (SET) mediated C-F cleavage could open avenues for the defluoroalkylation of the trifluoromethyl group, providing access to difluoro- and monofluoromethyl derivatives. nih.govscispace.com Similarly, palladium or nickel-catalyzed cross-coupling reactions could be investigated for the selective functionalization of the C-Cl bonds, allowing for the introduction of aryl, alkyl, or amino groups. The differential reactivity of the C-Cl and C-F bonds could be exploited for sequential, site-selective modifications.
Exploration of Novel Derivatization Pathways
Beyond simple functionalization, the exploration of novel derivatization pathways can lead to the creation of libraries of compounds with diverse properties and potential applications.
Photocatalytic Derivatization:
Visible-light photocatalysis offers a mild and efficient approach to generate radical intermediates, which can then participate in a variety of transformations. researchgate.net Future research could explore the use of photocatalysis to initiate novel cyclization or addition reactions involving this compound. For instance, the generation of a radical on the benzotrifluoride (B45747) ring could be followed by an intramolecular cyclization with a suitably positioned functional group to construct novel heterocyclic systems.
Derivatization via Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nature of the trifluoromethyl and chlorine substituents activates the aromatic ring towards nucleophilic aromatic substitution. While this is a known reaction class, future work could explore a wider range of nucleophiles and reaction conditions to synthesize novel derivatives. rsc.org For example, the reaction with complex amines, thiols, or alkoxides could yield compounds with interesting biological or material properties. Careful control of reaction conditions will be necessary to achieve selectivity between the different halogen-substituted positions.
Development of Sustainable and Greener Synthetic Routes
The development of environmentally benign synthetic methods is a critical aspect of modern chemistry. chemistryjournals.net Future research on this compound should prioritize the development of sustainable and greener synthetic routes.
Mechanochemical Synthesis:
Solid-state synthesis using mechanochemical methods, such as ball milling, can significantly reduce or eliminate the need for hazardous solvents. rsc.org Investigating the solid-state fluorination of precursors to this compound using reagents like potassium fluoride (B91410) could offer a more environmentally friendly alternative to traditional solution-based methods. rsc.org
Biocatalysis:
The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and environmentally friendly approach to chemical transformations. chemistryjournals.net Future research could explore the use of halogenating enzymes, such as haloperoxidases, for the selective introduction of chloro or fluoro substituents on a benzotrifluoride precursor. nih.govmdpi.comrsc.org Conversely, dehalogenating enzymes could be investigated for the selective removal of chlorine atoms to create new derivatives. mahidol.ac.th
Flow Chemistry:
Flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. chemistryjournals.net Developing continuous flow processes for the synthesis and derivatization of this compound could lead to more sustainable and cost-effective manufacturing.
Applications in Emerging Technologies and Niche Areas
The unique electronic properties conferred by the fluorine and chlorine atoms make this compound a candidate for applications in materials science and other emerging technologies.
Organic Electronics:
The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, such as the HOMO and LUMO energy levels. rsc.orgrsc.org This makes fluorinated compounds attractive for use in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org Future research could investigate the synthesis of conjugated polymers or small molecules derived from this compound and evaluate their performance in such devices.
Advanced Materials:
The high thermal stability and chemical resistance often associated with fluorinated compounds suggest that derivatives of this compound could be used in the development of high-performance polymers and advanced materials. numberanalytics.com For example, its incorporation into polymer backbones could enhance properties like thermal stability and chemical inertness.
Fluorinated Nanomaterials:
Fluorinated nanomaterials are being explored for applications in energy storage and biomedical devices. numberanalytics.com Investigating the use of this compound as a precursor for the synthesis of fluorinated carbon nanotubes or nanoparticles could open up new avenues for its application in these high-tech areas. numberanalytics.com
In-depth Mechanistic Studies of Biological Interactions
Understanding the interactions of halogenated compounds with biological systems is crucial for the development of new pharmaceuticals and for assessing their environmental impact.
Enzymatic Interactions:
In-depth studies on how this compound and its derivatives interact with key enzymes could reveal potential therapeutic targets or mechanisms of toxicity. nih.gov Halogen bonding, a noncovalent interaction involving a halogen atom, is increasingly recognized as an important factor in ligand-protein binding. rsc.orgacs.org Future research could use computational modeling and experimental techniques like X-ray crystallography to elucidate the role of the chlorine and fluorine atoms in the binding of its derivatives to biological macromolecules.
Membrane Interactions:
The lipophilicity of polyhalogenated compounds suggests they can interact with cell membranes. Studies using model lipid membranes could provide insights into how this compound and its derivatives partition into and potentially disrupt cell membranes. nih.gov Techniques such as fluorescence spectroscopy and infrared spectroscopy can be employed to understand these interactions at a molecular level. nih.gov
Metabolic Pathways:
Investigating the metabolic fate of this compound in various organisms is essential for understanding its potential persistence and bioaccumulation in the environment. Identifying the enzymatic pathways responsible for its degradation can inform bioremediation strategies. mahidol.ac.th
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dichloro-4-fluorobenzotrifluoride, and what reaction conditions optimize yield?
- Methodological Answer :
-
Substitution Reactions : Fluorination can be achieved using potassium fluoride (KF) under anhydrous conditions (120–150°C, DMF solvent). Chlorine substituents can be introduced via chlorinating agents like Cl₂ gas in the presence of FeCl₃ as a catalyst .
-
Reduction : Catalytic hydrogenation with Pd/C (5–10% loading) under H₂ pressure (1–3 atm) reduces nitro or cyano intermediates to amines, which can be further functionalized .
-
Ammoniation : For amino derivatives, ammoniation of 3,4-dichlorobenzotrifluoride at elevated temperatures (80–100°C) yields intermediates for subsequent fluorination .
-
Key Considerations : Use inert atmospheres (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC or GC-MS.
- Table 1: Synthetic Routes and Conditions
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Fluorination | KF, DMF, 120°C, 24h | 60–75% | |
| Chlorination | Cl₂, FeCl₃, 50°C, 12h | 70–85% | |
| Catalytic Hydrogenation | Pd/C (5%), H₂ (2 atm), EtOH, RT | 80–90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR :
- ¹⁹F NMR : A singlet near -60 ppm (CF₃ group) and a doublet for the aromatic fluorine (-110 to -120 ppm, J ≈ 8–10 Hz) .
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to coupling with fluorine.
- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 235 (C₇H₂Cl₂F₄) with fragments at m/z 190 (loss of Cl) and 145 (loss of CF₃) .
- IR Spectroscopy : Strong C-F stretches (1100–1250 cm⁻¹) and C-Cl stretches (550–650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's stability under various environmental conditions (e.g., light, humidity)?
- Methodological Answer :
- Controlled Degradation Studies :
Photostability : Expose samples to UV light (λ = 254 nm) in quartz vessels. Monitor decomposition via HPLC every 24h. Use actinometry to quantify light exposure .
Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) at 40°C. Analyze degradation products using LC-MS/MS .
-
Surface Interaction Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor surfaces (glass, polymers) under varying humidity .
- Data Contradiction Resolution :
-
If conflicting stability data arise, validate methods via inter-laboratory comparisons and control experiments (e.g., dark controls for photostudy) .
Q. What methodologies address conflicting data in reaction mechanisms involving competing chloro-fluoro substitution pathways?
- Methodological Answer :
-
Kinetic Isotope Effects (KIE) : Use deuterated analogs to track substituent exchange rates. For example, replace Cl with ³⁶Cl to trace halogen migration .
-
Computational Modeling : Employ DFT calculations (B3LYP/6-311G**) to compare activation energies of competing pathways. Validate with experimental Arrhenius plots .
-
In Situ Monitoring : Use Raman spectroscopy to detect intermediate species during reactions (e.g., transient Cl⁻ or F⁻ release) .
- Table 2: Key Parameters for Mechanistic Studies
| Technique | Application | Reference |
|---|---|---|
| DFT Calculations | Compare activation barriers | |
| KIE Studies | Track substituent exchange rates | |
| In Situ Raman | Detect reactive intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
